Forsythenside A

Übersicht

Beschreibung

Forsythenside A is a type of phenylethanol glycoside found in Forsythia suspensa (Thunb.) Vahl . It has been the subject of numerous investigations due to its extensive pharmacological activities . These activities include cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .

Synthesis Analysis

A green process of β-cyclodextrin (β-CD)-assisted extraction of active ingredients from Forsythia suspensa leaves has been developed . The optimal process of extraction includes a ratio between Forsythia suspensa leaves and β-CD of 3.61:5, a solid–liquid ratio of 1:36.3, a temperature of 75.25 °C, and a pH of 3.94 .Molecular Structure Analysis

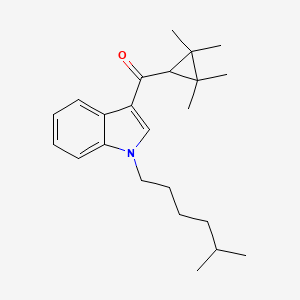

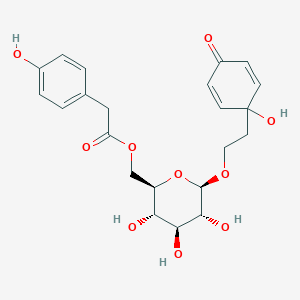

The molecular formula of Forsythenside A is C22H26O10 . It has an average mass of 450.436 Da and a monoisotopic mass of 450.152588 Da .Chemical Reactions Analysis

Forsythenside A is a major component of phenylethanol glycosides, which have the highest content in F. suspensa . It has been found to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of Forsythenside A include its molecular formula (C22H26O10), average mass (450.436 Da), and monoisotopic mass (450.152588 Da) .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activity : Forsythenside A exhibits strong antioxidant and antibacterial activities, making it potentially useful as a natural origin agent in these areas (Qu et al., 2008).

Antiviral and Anti-Inflammatory Effects : It shows significant antiviral and anti-inflammatory effects, specifically against influenza A virus in mice, by affecting the RLRs signaling pathway in lung immune cells (Zheng et al., 2019).

Inhibition of Avian Infectious Bronchitis Virus : Forsythenside A has been found to inhibit cell infection by the avian infectious bronchitis virus, suggesting potential for veterinary applications (Li et al., 2010).

Neuroprotective Properties : It exhibits neuroprotective effects, including protection against learning and memory deficits in senescence-accelerated mice, which is relevant for neurodegenerative disorders like Alzheimer's disease (Wang et al., 2013).

Liver Protection : Forsythiaside A has shown hepatoprotective effects in models of liver injury, suggesting its potential use in treating liver diseases (Pan et al., 2015).

Androgenic Alopecia Treatment : It could be effective in treating androgenic alopecia, as it has shown to control apoptosis of hair cells and retard entry into the catagen phase in a mouse model (Shin et al., 2015).

Asthma Treatment : Forsythiaside A may serve as a potential preventive agent for asthma treatment by suppressing inflammatory responses in an asthma model (Qian et al., 2017).

Wirkmechanismus

Forsythenside A has been found to regulate several signaling pathways, including toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) . It also affects the expression of related cytokines and kinases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHLKGLDXFSCV-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forsythenside A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.